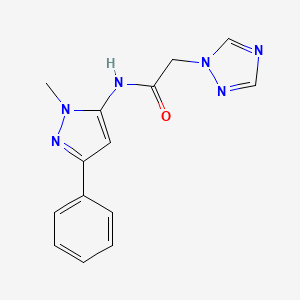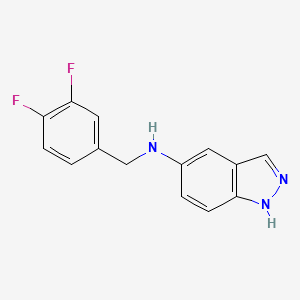
N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide, also known as MPPTA, is a synthetic compound that has been studied for its potential use in scientific research. MPPTA is a member of the pyrazole and triazole family of compounds, which have been shown to exhibit a wide range of biological activities.
作用机制
The exact mechanism of action of N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide is not yet fully understood, but it is thought to involve the modulation of various signaling pathways in cells. N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide has been shown to inhibit the activity of certain enzymes and transcription factors, which play key roles in regulating cellular processes such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide has been shown to exhibit a range of biochemical and physiological effects in various experimental models. For example, N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and to reduce the expression of genes involved in inflammation and oxidative stress.
实验室实验的优点和局限性
One advantage of using N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide in laboratory experiments is its relatively low toxicity, which allows for the use of higher concentrations than might be possible with other compounds. However, one limitation of N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.
未来方向
There are many potential future directions for research on N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide and related compounds. For example, further studies are needed to elucidate the exact mechanism of action of N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide and to determine its potential use in the treatment of various diseases. Additionally, the development of more efficient methods for synthesizing and purifying N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide could help to facilitate its use in laboratory experiments. Finally, the exploration of other pyrazole and triazole compounds with similar biological activities could lead to the discovery of new and more effective therapeutic agents.
合成方法
N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide can be synthesized using a variety of methods, including the reaction of 1-methyl-3-phenylpyrazole-5-carbaldehyde with 1H-1,2,4-triazole-1-acetic acid in the presence of a suitable catalyst. The resulting product is then purified using standard techniques such as column chromatography.
科学研究应用
N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide has been studied for its potential use in a variety of scientific research applications, including as a tool for investigating the biochemical and physiological effects of pyrazole and triazole compounds. N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide has been shown to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
属性
IUPAC Name |
N-(2-methyl-5-phenylpyrazol-3-yl)-2-(1,2,4-triazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O/c1-19-13(17-14(21)8-20-10-15-9-16-20)7-12(18-19)11-5-3-2-4-6-11/h2-7,9-10H,8H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTRIKUCGJBIDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)NC(=O)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[(1H-benzimidazol-2-ylmethyl)thio]-9H-purine](/img/structure/B5036074.png)
![6-(2,4-dichlorophenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5036082.png)


![N-(3-chloro-2-methylphenyl)-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5036105.png)
![2-{[2-(4-fluorophenoxy)ethyl]thio}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5036106.png)
![N-(2-cyanophenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide](/img/structure/B5036114.png)
![N-(1-{1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B5036115.png)
![N-(2-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide](/img/structure/B5036123.png)
![4-tert-butyl-N-{[(5-iodo-6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5036138.png)
![cyclohexyl [(4'-methyl-4-biphenylyl)oxy]acetate](/img/structure/B5036142.png)
![7-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5036149.png)
![(1-benzofuran-2-ylmethyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B5036162.png)
